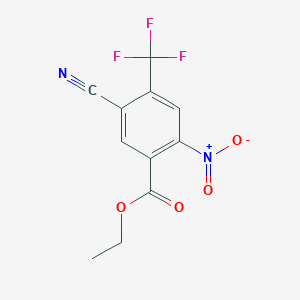

Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a cyano group, a nitro group, and a trifluoromethyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 4-(trifluoromethyl)benzoate followed by the introduction of a cyano group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and cyanide sources such as sodium cyanide for the cyano group introduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium methoxide, ethanol.

Hydrolysis: Sodium hydroxide, water.

Major Products Formed

Reduction: Ethyl 5-amino-2-nitro-4-(trifluoromethyl)benzoate.

Substitution: Ethyl 5-cyano-2-nitro-4-(substituted)benzoate.

Hydrolysis: 5-cyano-2-nitro-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biochemical response. The nitro and cyano groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-(trifluoromethyl)benzoate: Lacks the cyano and nitro groups, making it less reactive in certain chemical reactions.

Ethyl 5-cyano-2-nitrobenzoate: Similar structure but without the trifluoromethyl group, affecting its chemical properties and applications.

Uniqueness

Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The trifluoromethyl group enhances its stability and lipophilicity, while the cyano and nitro groups provide sites for further chemical modification.

Biological Activity

Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, emphasizing its applications in pharmacology and toxicology.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of a trifluoromethyl group, a cyano group, and a nitro group on a benzoate moiety. This unique arrangement contributes to its biological activity.

The mechanisms through which this compound exerts its effects are not fully elucidated. However, studies suggest that compounds with similar structural motifs can interact with various biological pathways:

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups often exhibit enhanced potency against specific enzymes. For instance, the presence of trifluoromethyl moieties has been linked to increased inhibition of serotonin uptake, which may suggest similar pathways for this compound .

- Gene Expression Modulation : Evidence indicates that related compounds can induce significant changes in gene expression profiles. For example, amidoxime derivatives have shown to increase H3K4me2 methylation levels, which is indicative of altered transcriptional activity . This suggests that this compound may also influence gene regulation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, analogues have been tested against multidrug-resistant Gram-positive bacteria, showing promising inhibitory concentrations (MICs) ranging from 4 to 20 μg/mL .

Insecticidal Activity

Research indicates that related compounds exhibit significant insecticidal properties. For instance, bioactivity tests against Plutella xylostella demonstrated effective mortality rates at concentrations lower than traditional insecticides like fipronil . This suggests that this compound may possess similar insecticidal capabilities.

Case Studies

- Cell Line Studies : In vitro studies using human lung adenocarcinoma cell lines have shown that certain derivatives can significantly alter methylation patterns associated with tumor suppression genes. These findings indicate potential applications in cancer therapy .

- In Vivo Efficacy : Animal model studies are needed to further assess the therapeutic potential and safety profile of this compound. Current literature lacks comprehensive in vivo data.

Data Summary

| Property | Value/Observation |

|---|---|

| Chemical Structure | This compound |

| Antimicrobial MIC | 4–20 μg/mL against resistant bacteria |

| Insecticidal LC50 | 14.67 mg/L against Plutella xylostella |

| Gene Expression Impact | Increased H3K4me2 methylation in cell lines |

Properties

Molecular Formula |

C11H7F3N2O4 |

|---|---|

Molecular Weight |

288.18 g/mol |

IUPAC Name |

ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C11H7F3N2O4/c1-2-20-10(17)7-3-6(5-15)8(11(12,13)14)4-9(7)16(18)19/h3-4H,2H2,1H3 |

InChI Key |

HHLAZWWOIISFBP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C#N)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.